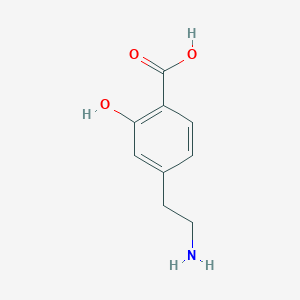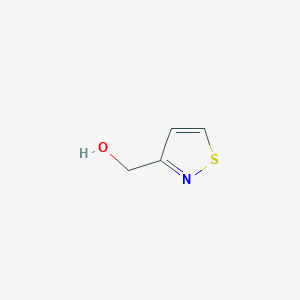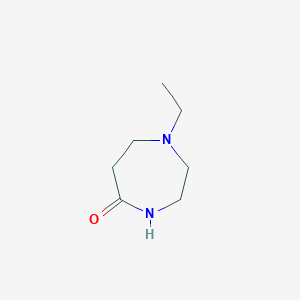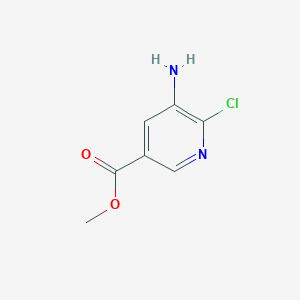
5-Bromo-2-fluorobenzene-1,3-diol
Overview
Description
Scientific Research Applications
Organic Synthesis
5-Bromo-2-fluorobenzene-1,3-diol: is a valuable intermediate in organic synthesis. Its unique structure allows it to undergo various chemical reactions, making it a versatile building block for constructing more complex molecules. For instance, it can be used to synthesize various aromatic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and dyestuffs .
Pharmaceutical Research
In pharmaceutical research, this compound can serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its bromo and fluoro substituents are particularly useful in creating targeted modifications to drug molecules, which can enhance their efficacy or reduce side effects .
Agrochemical Development
In the field of agrochemicals, this compound can be used to develop new pesticides or herbicides. Its structural features allow for the introduction of additional functional groups that can improve the activity and specificity of agrochemical formulations .
Safety and Hazards
5-Bromo-2-fluorobenzene-1,3-diol is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Mode of Action
It’s known that halogenated benzene derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, potentially altering their activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluorobenzene-1,3-diol . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with target molecules.
properties
IUPAC Name |
5-bromo-2-fluorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-4(9)6(8)5(10)2-3/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXAFELRNPEOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627100 | |
| Record name | 5-Bromo-2-fluorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluorobenzene-1,3-diol | |
CAS RN |
570391-16-1 | |
| Record name | 5-Bromo-2-fluorobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)







